1-(2-Methoxyphenyl)cyclopropanamine
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-12-9-5-3-2-4-8(9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNNGMGXTFSLEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514345 | |
| Record name | 1-(2-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503417-32-1 | |
| Record name | 1-(2-Methoxyphenyl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10514345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction utilizes diiodomethane (CH₂I₂) and a zinc-copper couple to generate a carbenoid species. For this compound, this method could involve:
Substrate : 2-Methoxystyrene derivatives
Reagents : CH₂I₂, Zn(Cu)
Conditions : Ether solvents (THF, Et₂O), 0°C to reflux.
Mechanism :
Limitations :
Transition Metal-Catalyzed Cyclopropanation
Rhodium or copper catalysts enable cyclopropanation via carbene transfer from diazo compounds:
Substrate : 2-Methoxybenzaldehyde-derived diazoacetate
Reagents : Ethyl diazoacetate, [Rh₂(OAc)₄]
Conditions : Dichloromethane, 25°C.
Example Protocol :
-
Synthesize 2-methoxyphenyldiazoacetate via Arndt-Eistert homologation.
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Catalyze cyclopropanation using Rh₂(OAc)₄ (0.5 mol%).
-
Hydrolyze ester to carboxylic acid, followed by Curtius rearrangement to amine.
Advantages :
Industrial-Scale Synthesis and Supplier Data
Commercial suppliers employ optimized protocols for bulk production:
| Parameter | TRC | Matrix Scientific | AK Scientific |
|---|---|---|---|
| Purity | 95% | 95% | 95% |
| Packaging | 10 mg ($45) | 500 mg ($926) | 2.5 g ($2669) |
| Storage | 2-8°C, desiccated | RT, protected from light | -20°C, argon |
Key Observations :
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyphenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Formation of methoxyphenyl oxides.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of various substituted cyclopropanamines.
Scientific Research Applications
1-(2-Methoxyphenyl)cyclopropanamine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways are still under investigation, but its effects on neurotransmitter systems have been noted .
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Methoxy Substitution
- 1-(4-Methoxyphenyl)cyclopropanamine (CAS: 72934-40-8) shares the same molecular formula (C10H13NO) but differs in the methoxy group’s position (para instead of ortho) . However, the ortho-methoxy group in the target compound may enhance electron-donating effects, altering pharmacokinetics .
Cyclopropane vs. Non-Cyclopropane Analogs
- 1-(2-Methoxyphenyl)propan-2-amine (CAS: 15402-84-3): This compound replaces the cyclopropane ring with a linear propane chain. This analog is structurally related to 2-methoxyamphetamine, a known psychoactive compound .
- Piperazine Derivatives : Compounds like HBK14–HBK19 () and substituted piperidines () feature aromatic methoxy groups but lack cyclopropane.
Substituent Variations: Methoxy vs. Methyl Groups
- 1-(4-Methylphenyl)cyclopropanamine: Marketed as an industrial chemical (), this compound replaces the methoxy group with a methyl group. This could shift applications from CNS targets (common for methoxy derivatives) to industrial uses .
Structural Analogs with Modified Backbones
- 1-(4-Methoxyphenyl)-2-methylpropan-2-amine (CAS: 56490-94-9): Features a branched propane backbone with a methyl group.
- 1-(Trifluoromethyl)cyclopropanamine (): Substitutes the methoxyphenyl group with a trifluoromethyl-cyclopropane.
Receptor Binding Affinities
- Dopamine D2 Receptor : Substituted (2-methoxyphenyl)piperazines in showed moderate-to-high affinity (e.g., Ki = 12 nM for a nitrobenzyl derivative) . The cyclopropane backbone in 1-(2-Methoxyphenyl)cyclopropanamine may enhance selectivity due to rigidity, though direct data is lacking.
- 5-HT1A Receptor : Piperazine derivatives with 2-methoxyphenyl groups () exhibited binding affinity, suggesting the methoxy-phenyl motif is critical for serotonin receptor interactions. Cyclopropanamine’s smaller size might limit this activity .
Cytotoxic Activity
- In , propanamide derivatives with 1-(2-methoxyphenyl)piperazine (compound 19) showed lower anticancer activity than phenylpiperazine analogs (compound 18). This underscores the role of substituents and spacer length in bioactivity .
Physicochemical and Structural Comparisons
Biological Activity
1-(2-Methoxyphenyl)cyclopropanamine, a compound featuring a cyclopropane ring, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy-substituted phenyl group attached to a cyclopropanamine moiety. The structural formula can be represented as follows:
This compound falls under the category of cyclopropane derivatives, which are known for their diverse biological activities.
1. Antitumor Activity
Research has indicated that cyclopropane-containing compounds often exhibit significant antitumor properties. In vitro studies have shown that derivatives of cyclopropanamine can inhibit the growth of various cancer cell lines. For instance, a study evaluated the cytotoxic effects of several cyclopropane derivatives against human cancer cell lines, revealing IC50 values ranging from 49.79 µM to 113.70 µM in lines such as RKO and HeLa .
| Cell Line | IC50 (µM) |
|---|---|
| RKO | 60.70 |
| PC-3 | 49.79 |
| HeLa | 78.72 |
These findings suggest that this compound may possess similar anticancer properties, warranting further investigation.
2. Antimicrobial and Antiparasitic Activity
The potential of cyclopropane derivatives in combating microbial infections has also been explored. Specifically, compounds with similar structures have demonstrated leishmanicidal activity against Leishmania mexicana, with some exhibiting IC50 values below 1 µM . This suggests that this compound could be effective against certain pathogens.
The mechanisms by which this compound exerts its biological effects are still being elucidated. However, studies on related compounds indicate that they may act through:
- Enzymatic Inhibition : Many cyclopropane derivatives inhibit key enzymes involved in cancer progression and microbial survival.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS has been implicated in the cytotoxic effects observed in various cell lines.
Case Studies
A notable case study involved testing various derivatives of cyclopropanamine for their cytotoxic effects against human cancer cell lines. The study utilized the MTS assay to assess cell viability after treatment with different concentrations of the compounds over a period of 48 hours. The results indicated that certain derivatives significantly inhibited cell growth, supporting the hypothesis that structural modifications can enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
